

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-bromobutanoate*

Cat. No.: B033269

[Get Quote](#)

4-Bromobutyric acid tert-butyl ester, also known by its IUPAC name **tert-butyl 4-bromobutanoate**, is a pivotal reagent in modern organic and medicinal chemistry.^[1] Its value lies in its bifunctional nature: a primary alkyl bromide poised for nucleophilic substitution and a sterically hindered tert-butyl ester that serves as a robust protecting group for the carboxylic acid.^{[2][3]} This unique combination allows for the strategic introduction of a flexible four-carbon chain into complex molecules, a common motif in pharmacologically active compounds. This guide provides an in-depth examination of its synthesis, reactivity, applications, and handling, offering field-proven insights for its effective use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of **tert-butyl 4-bromobutanoate** are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|---------------------|---|---|
| CAS Number | 110661-91-1 | [1] |
| Molecular Formula | C ₈ H ₁₅ BrO ₂ | [2] [4] |
| Molecular Weight | 223.11 g/mol | [1] [5] |
| Appearance | Colorless to light yellow liquid | [2] [4] |
| Boiling Point | 225.9 ± 23.0 °C (Predicted) | [4] [6] |
| Density | ~1.258 g/cm ³ (Predicted) | [4] [6] |
| Solubility | Soluble in chloroform, hexane, dichloromethane | [2] [4] |
| Storage Temperature | 2-8°C, protect from light, under inert atmosphere | [4] [5] |

Spectroscopic Data for Structural Verification

Confirmation of the compound's identity and purity post-synthesis or prior to use is critical. The following nuclear magnetic resonance (NMR) data serve as a reliable reference.

- ¹H NMR (400 MHz, CDCl₃): δ 3.40 (t, J=6.7 Hz, 2H), 2.34 (t, J=7.1 Hz, 2H), 2.10 (quintet, J=6.7 Hz, 2H), 1.45 (s, 9H).[\[4\]](#)[\[7\]](#)
- ¹³C NMR (100 MHz, CDCl₃): δ 171.8, 80.5, 33.7, 32.8, 28.0, 27.9.[\[4\]](#)[\[7\]](#)

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and widely employed method for preparing **tert-butyl 4-bromobutanoate** is the Fischer-Speier esterification of 4-bromobutyric acid with tert-butanol, driven by an acid catalyst.[\[7\]](#)[\[8\]](#)

Causality-Driven Methodology

Understanding the "why" behind each step is crucial for troubleshooting and optimization.

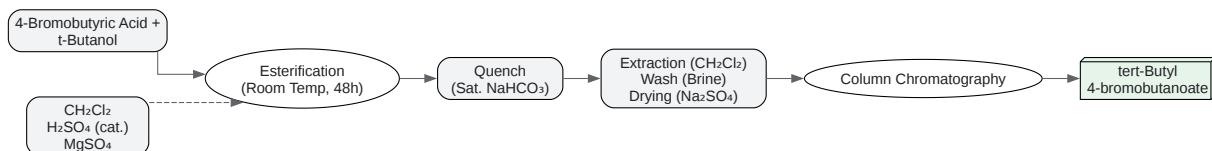
- The Role of the Acid Catalyst (H_2SO_4): Tert-butanol is a bulky, weakly nucleophilic alcohol. The strong acid catalyst protonates the carbonyl oxygen of 4-bromobutyric acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.
- Driving Equilibrium with a Dehydrating Agent ($MgSO_4$): Esterification is a reversible reaction that produces water as a byproduct. The inclusion of an anhydrous drying agent like magnesium sulfate sequesters this water as it forms, shifting the reaction equilibrium toward the desired ester product according to Le Châtelier's principle.[4][7]
- Neutralization and Workup: The reaction is quenched with a weak base, such as saturated sodium bicarbonate solution, to neutralize the sulfuric acid catalyst, preventing potential hydrolysis of the ester during extraction.[4][7] A subsequent brine wash helps to remove residual water from the organic phase.
- Purification by Chromatography: Silica gel column chromatography is the standard method for purifying the crude product, effectively separating the nonpolar ester from the more polar starting acid and other impurities.[4]

Detailed Experimental Protocol

- Reaction Setup: To a solution of 4-bromobutyric acid (1.0 eq., e.g., 3.34 g, 20 mmol) in dry dichloromethane (80 mL), add anhydrous magnesium sulfate (4.0 eq., e.g., 9.6 g, 80 mmol) and tert-butanol (5.0 eq., e.g., 9.2 mL, 100 mmol).[7]
- Initiation: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.2 mL) to the stirred mixture.[7]
- Reaction: Vigorously stir the reaction mixture at room temperature for 48 hours.[4][7] Monitor reaction progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[4][7]
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[4]

- **Washing:** Wash the combined organic layers with water and then with saturated sodium chloride (brine) solution.[4]
- **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
- **Purification:** Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., n-hexane/ethyl acetate) to afford the pure **tert-butyl 4-bromobutanoate**.[4]

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Acid-catalyzed synthesis of **tert-butyl 4-bromobutanoate**.

Core Reactivity and Strategic Applications

The utility of **tert-butyl 4-bromobutanoate** stems from its two distinct reactive sites, which can be addressed selectively.

The Electrophilic Alkyl Halide

The primary bromide makes the terminal carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the protected butyrate chain.

- **N-Alkylation:** Reaction with primary or secondary amines to form γ -amino esters, which are precursors to important structures like GABA analogs and lactams.[9][10][11]

- O-Alkylation: Reaction with alcohols or phenols to form ethers.
- S-Alkylation: Reaction with thiols to generate thioethers.
- C-Alkylation: Reaction with carbanions, such as those derived from malonates, to form new carbon-carbon bonds.

The Tert-Butyl Ester Protecting Group

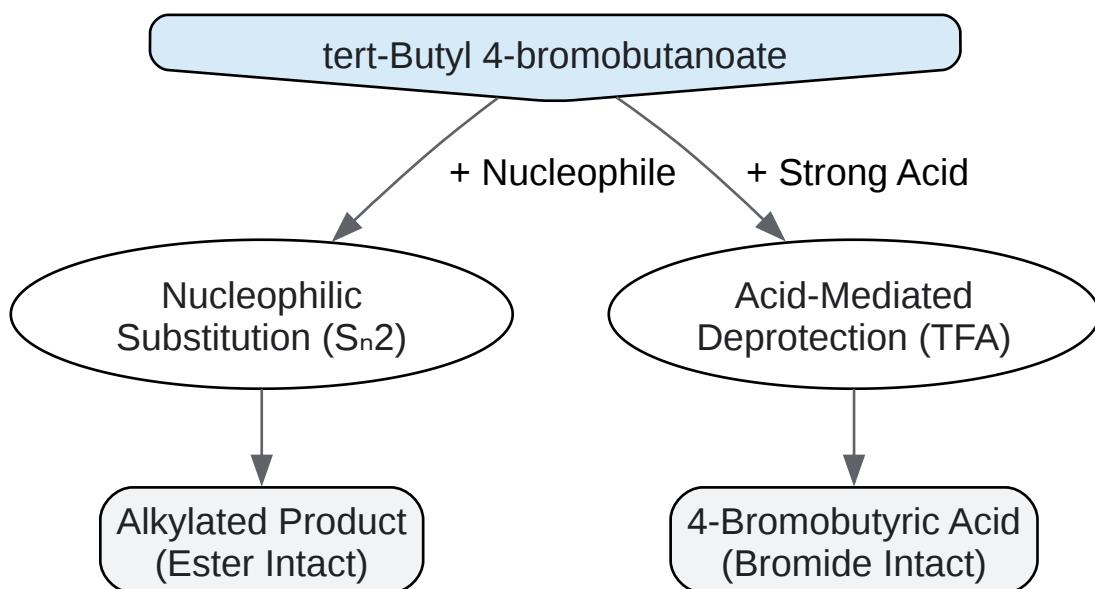
The tert-butyl ester is prized for its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments. Its removal is typically achieved under strong acidic conditions, commonly with trifluoroacetic acid (TFA) in a dichloromethane solvent at room temperature.[12] This orthogonality makes it invaluable in multi-step syntheses where other functional groups require manipulation.

Application Highlight: A Linchpin in Drug Discovery

This reagent is a crucial intermediate in the synthesis of a diverse array of pharmaceutical compounds.[3]

- GABA Analog Synthesis: It is a key starting material for creating β -substituted GABA derivatives, which are of significant interest for treating neurological disorders.[9][10][11]
- PROTAC Linkers: The compound serves as a simple and effective linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce targeted protein degradation.[13]
- Pharmaceutical Intermediates: It is listed as an impurity of Elagolix, a drug used to treat endometriosis, indicating its role as a potential building block or precursor in related synthetic routes.[2][4]

Bifunctional Reagent Logic Diagram



[Click to download full resolution via product page](#)

Caption: Dual reactivity pathways of the title compound.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this reagent.

- Hazard Identification: The compound is classified as a skin and eye irritant.[1][14] It may also cause respiratory irritation.[1][14][15]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] It should be protected from light.[4] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[5]
- Incompatibilities: Avoid contact with strong oxidizing agents. The compound is stable under normal conditions.

Conclusion

Tert-butyl 4-bromobutanoate (CAS: 110661-91-1) is a highly versatile and valuable bifunctional reagent. Its robust tert-butyl ester allows for the selective functionalization of its primary alkyl bromide moiety, making it an ideal building block for introducing four-carbon chains in complex, multi-step syntheses. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, empowers researchers to leverage its full potential in advancing drug discovery and chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 110661-91-1: tert-Butyl 4-bromobutanoate | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. tert-Butyl 4-bromobutanoate, CAS No. 110661-91-1 - iChemical [ichemical.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Tert-butyl 4-bromobutanoate | Reagent Supplier [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Asymmetric Michael Addition in Synthesis of β -Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. echemi.com [echemi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. file.bldpharm.com [file.bldpharm.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Bifunctional Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033269#4-bromobutyric-acid-tert-butyl-ester-cas-number-110661-91-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com